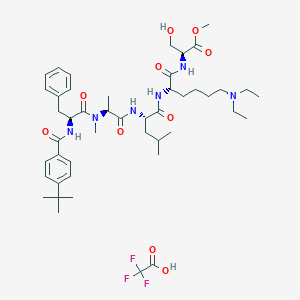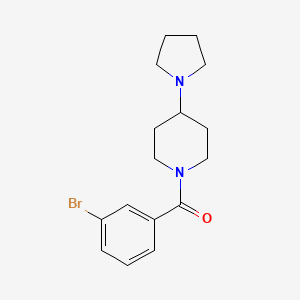
VCH-916
描述
- VCH-916 是一种新型的非核苷类抑制剂,靶向丙型肝炎病毒 (HCV) 的 NS5B 聚合酶。
- HCV 的 RNA 依赖性 RNA 聚合酶 (NS5B) 是开发抗 HCV 感染药物的验证靶点 .
科学研究应用
- VCH-916 在各个领域具有潜在应用:
化学: 作为研究 RNA 依赖性 RNA 聚合酶抑制的工具。
生物学: 研究其对 HCV 复制和病毒生命周期的影响。
医学: 评估其在慢性 HCV 感染患者中的安全性、药代动力学和抗病毒疗效。
工业: 作为治疗 HCV 感染的治疗剂的潜力。
作用机制
- VCH-916 通过抑制 HCV NS5B 聚合酶发挥作用。
- 这种抑制所涉及的分子靶点和途径仍在研究中。
安全和危害
VCH-916 is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves and safety goggles with side-shields, should be used when handling this compound .
生化分析
Biochemical Properties
VCH-916 plays a crucial role in biochemical reactions by inhibiting the activity of the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. This enzyme is essential for the replication of the viral RNA genome. This compound interacts with the NS5B polymerase through allosteric inhibition, which means it binds to a site on the enzyme that is different from the active site, causing a conformational change that reduces the enzyme’s activity . The compound’s interaction with NS5B polymerase disrupts the replication process of the virus, thereby reducing viral load in infected cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hepatocytes, which are the primary target cells for HCV, this compound inhibits viral replication, leading to a decrease in viral RNA levels . This inhibition affects cell signaling pathways related to viral replication and immune response. Additionally, this compound influences gene expression by reducing the expression of viral proteins, which in turn affects the overall metabolism of the infected cells . The compound’s impact on cellular metabolism includes alterations in the production of viral particles and the host cell’s metabolic pathways that are hijacked by the virus for its replication .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. By binding to an allosteric site on the enzyme, this compound induces a conformational change that inhibits the enzyme’s activity . This inhibition prevents the synthesis of new viral RNA, thereby blocking the replication cycle of the virus . The compound does not directly interact with the active site of the enzyme, which reduces the likelihood of resistance development compared to active site inhibitors . Additionally, this compound may influence other cellular pathways indirectly by reducing the viral load and the associated cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . In in vitro studies, this compound has shown sustained antiviral activity over several days, with a gradual reduction in viral RNA levels . Long-term effects observed in in vivo studies include a persistent decrease in viral load and improved liver function in animal models . These findings suggest that this compound maintains its efficacy over time, making it a promising candidate for long-term antiviral therapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces viral replication without causing significant toxicity . At higher doses, some adverse effects have been observed, including mild hepatotoxicity and gastrointestinal disturbances . The threshold for these adverse effects is relatively high, indicating a good therapeutic window for this compound . These findings highlight the importance of optimizing the dosage to maximize antiviral efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes oxidation and glucuronidation, with enzymes such as cytochrome P450 (CYP) and uridine 5’-diphospho-glucuronosyltransferase (UGT) playing key roles in its metabolism . These metabolic pathways ensure the efficient clearance of this compound from the body, reducing the risk of accumulation and toxicity . Additionally, the compound’s metabolism does not produce reactive intermediates, which further supports its safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. The compound exhibits high permeability, allowing it to reach its target site, the liver, effectively . This compound is primarily distributed to the liver, where it exerts its antiviral effects . The compound’s distribution is facilitated by its interaction with transport proteins, which help in its uptake and retention in the liver cells . This targeted distribution enhances the efficacy of this compound in reducing viral load in the liver.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of hepatocytes, where it interacts with the NS5B RNA-dependent RNA polymerase . The compound does not require specific targeting signals or post-translational modifications to reach its site of action . Its localization within the cytoplasm ensures that it can effectively inhibit the viral replication process, leading to a reduction in viral RNA levels . This subcellular localization is crucial for the compound’s antiviral activity and overall efficacy.
准备方法
- 遗憾的是,文献中没有广泛提供 VCH-916 的具体合成路线和反应条件。
- 它是在工业上生产的,进一步的研究可能会揭示更多细节。
化学反应分析
- VCH-916 可能经历各种化学反应,包括氧化、还原和取代反应。
- 这些反应中使用的常见试剂和条件尚未公开。
- 这些反应产生的主要产物尚未明确记录。
相似化合物的比较
- 遗憾的是,可获得的文献中没有提到具体的类似化合物。
- 进一步的研究可能会揭示更多可用于比较的化合物。
属性
IUPAC Name |
potassium;5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4S.K/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18;/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXIBQLRUHDYEE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36KNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677372 | |
| Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200133-34-1 | |
| Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of VCH-916 against HCV?
A1: this compound targets the HCV NS5B polymerase, a key enzyme essential for viral replication. [, ] While the exact binding site and mechanism are not fully detailed in the provided abstracts, this compound is classified as a non-nucleoside inhibitor, suggesting it likely interacts with the allosteric sites of the enzyme rather than the active site, ultimately inhibiting its function and disrupting HCV replication.
Q2: What is known about the in vitro and in vivo activity of this compound?
A2: this compound has demonstrated antiviral activity in preclinical studies. [] The research indicates its efficacy against HCV genotype 1, specifically in patients with chronic infection. [] Genotypic and phenotypic analyses have also been conducted on HCV NS5B variants obtained from patients treated with this compound, providing insights into potential resistance mechanisms. [] Further research, including cell-based assays and animal models, is likely underway to fully characterize its activity and explore its potential for clinical application.
Q3: Has this compound been evaluated in clinical trials, and if so, what are the key findings regarding its safety and pharmacokinetic profile?
A3: A Phase I clinical trial has been conducted to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers. [] This study involved single ascending doses of the compound. While specific results regarding safety and pharmacokinetics are not detailed in the abstract, this information lays the groundwork for further clinical development. [] Additionally, preclinical pharmacokinetic and ADME (absorption, distribution, metabolism, excretion) characterization has been performed, providing valuable data for understanding the compound's behavior in vivo. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


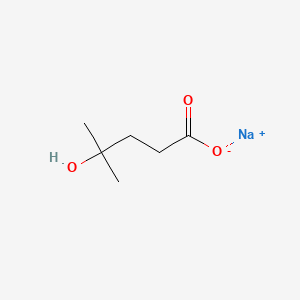

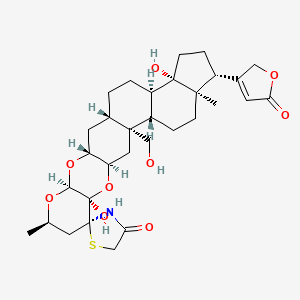
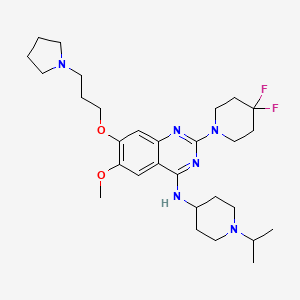
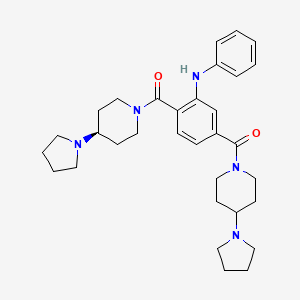
![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B611576.png)
![(7s)-7-Amino-N-[(4-Fluorophenyl)methyl]-8-Oxo-2,9,16,18,21-Pentaazabicyclo[15.3.1]henicosa-1(21),17,19-Triene-20-Carboxamide](/img/structure/B611580.png)
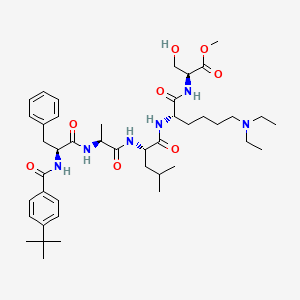
![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)
